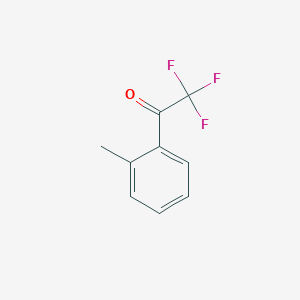

2'-Methyl-2,2,2-trifluoroacetophenone

Übersicht

Beschreibung

2’-Methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C9H7F3O. It is a derivative of acetophenone, where the methyl group is substituted at the ortho position and the trifluoromethyl group is attached to the carbonyl carbon. This compound is known for its unique chemical properties and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with the Grignard reagent derived from bromobenzene.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods: Industrial production often employs the Friedel-Crafts acylation method due to its simplicity and high yield. The reaction is scaled up in large reactors with efficient cooling systems to manage the heat generated during the process .

Types of Reactions:

Oxidation: 2’-Methyl-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted acetophenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2’-Methyl-2,2,2-trifluoroacetophenone is utilized in several fields of scientific research:

Chemistry: It serves as a precursor for the synthesis of various fluorinated compounds and polymers.

Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Wirkmechanismus

The mechanism by which 2’-Methyl-2,2,2-trifluoroacetophenone exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in electron-withdrawing interactions, making it a potent electrophile. This property allows it to form stable complexes with nucleophiles and participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoroacetophenone: Similar structure but lacks the methyl group at the ortho position.

4’-Methyl-2,2,2-trifluoroacetophenone: Similar structure with the methyl group at the para position.

2,2,2-Trifluoro-1-phenylethanone: Another derivative with slight structural variations.

Uniqueness: 2’-Methyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and ortho-methyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various research applications .

Biologische Aktivität

2'-Methyl-2,2,2-trifluoroacetophenone is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its ability to penetrate biological membranes and interact with various molecular targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is . Its structure includes a methyl group and a trifluoroacetyl moiety, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.16 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For example, studies have shown that related trifluoromethyl compounds can effectively inhibit bacterial growth. The mechanism often involves disruption of bacterial cell membranes due to enhanced lipophilicity and potential interactions with key cellular targets.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known cytotoxic agents raises interest in its potential effectiveness against various cancer cell lines. Specifically, the trifluoromethyl group is associated with increased metabolic stability and enhanced binding affinity to cancer-related targets .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Cell Membrane Interaction : The lipophilic nature allows for easy penetration into cell membranes.

- Enzyme Inhibition : It may interact with enzymes involved in critical metabolic pathways.

- Receptor Binding : The compound could bind to specific receptors influencing cellular signaling pathways.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various trifluoromethyl compounds, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's ability to disrupt membrane integrity was highlighted as a key mechanism .

Investigation of Anticancer Activity

A recent investigation into the anticancer properties of related trifluoromethyl ketones demonstrated that this compound exhibited cytotoxic effects against human breast cancer cell lines (MCF-7). The IC50 values were determined to be approximately 20 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQDBQYFKARISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531113 | |

| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-39-9 | |

| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.